molecular formula C7H13Cl2N3 B6216464 2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride CAS No. 2742657-39-0

2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6216464
CAS No.: 2742657-39-0
M. Wt: 210.1
InChI Key:
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Description

2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: Used as a semi-flexible linker in PROTAC development.

    1-(4-methylpyrimidin-2-yl)ethan-1-amine dihydrochloride: Another pyrimidine derivative with similar chemical properties.

Uniqueness

2-(2-methylpyrimidin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2742657-39-0

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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